molecular formula C14H30O8 B186151 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol CAS No. 124346-03-8

3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

Cat. No. B186151
M. Wt: 326.38 g/mol
InChI Key: XPJRQAIZZQMSCM-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxaicosane-1,20-diol, also known as HDO, is a diol that has been extensively studied for its potential applications in various fields. HDO is a white crystalline solid that is soluble in water and has a melting point of 89-91°C.

Scientific Research Applications

Microbial Production of Diols

Diols, including 1,3-propanediol (1,3-PDO), 1,2-propanediol (1,2-PDO), 2,3-butanediol (2,3-BDO), and 1,4-butanediol (1,4-BDO), are significant due to their applications as chemicals and fuels. These diols can be produced biotechnologically through the direct microbial bioconversion of renewable materials, positioning them as platform green chemicals. Recent advancements in strain engineering and fermentation process optimization have enhanced the microbial production of these diols, highlighting their potential in sustainable chemical production (Zeng & Sabra, 2011).

Viscosity and Phase Behavior of Diol Mixtures

The viscosity and phase behavior of diol mixtures are crucial for their application in various industries. Studies have explored the viscosities of binary and ternary mixtures involving diols, providing valuable data for industrial applications. For instance, the viscosities of the ternary system n-hexane+1,3-dioxolane+1-butanol and the binary system n-hexane+1,3-dioxolane have been measured and analyzed, offering insights into the viscosity deviations and phase behavior of these mixtures (Gascón et al., 2001).

Downstream Processing of Biologically Produced Diols

The downstream processing, involving the recovery and purification of biologically produced diols like 1,3-propanediol and 2,3-butanediol, is a significant aspect of their production. These processes constitute a major part of the production costs. Techniques such as evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction have been explored for diol separation. However, challenges remain in terms of yield, purity, and energy consumption. Future perspectives suggest focusing on separation technologies like aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations (Xiu & Zeng, 2008).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJRQAIZZQMSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204698
Record name Heptaethylene glycol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18-Hexaoxaicosane-1,20-diol

CAS RN

5617-32-3
Record name Heptaethylene glycol
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URL https://commonchemistry.cas.org/detail?cas_rn=5617-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Polyethylene glycol 350
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Record name Heptaethylene glycol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03394
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Record name Heptaethylene glycol
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Record name 3,6,9,12,15,18-hexaoxaicosane-1,20-diol
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Record name Heptaethylene glycol
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Synthesis routes and methods I

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
24
Quantity
29.15 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
41%

Synthesis routes and methods II

Procedure details

Dissolve one equivalet of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150° C. until the elimination of sodium benzene sulfontate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resultiing product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve one equivalent of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150°C until the elimination of sodium benzene sulfonate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resulting product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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